Enterocin
Overview
Description
Enterocin and its derivatives are bacteriocins synthesized by the lactic acid bacteria, Enterococcus . This class of polyketide antibiotics are effective against foodborne pathogens including L. monocytogenes, Listeria, and Bacillus . They are considered as ribosomal peptides that kill or inhibit the growth of other microorganisms .
Synthesis Analysis
Enterocin is biosynthesized from a type II polyketide synthase (PKS) pathway, starting with a structure derived from phenylalanine or activation of benzoic acid followed by the EncM catalyzed rearrangement . The first chemical total synthesis of the highly oxygenated polyketide enterocin has been accomplished . The key step of the synthesis was a late-stage biomimetic reaction cascade involving two intramolecular aldol reactions in which each step proceeded in 52% yield (averaged) and which established four of the seven stereogenic centers .Molecular Structure Analysis
Enterocin has a caged, tricyclic, nonaromatic core . Its formation undergoes a flavoenzyme (EncM) catalyzed Favorskii-like rearrangement of a poly (beta-carbonyl) .Chemical Reactions Analysis
The key step of the synthesis of Enterocin was a late-stage biomimetic reaction cascade involving two intramolecular aldol reactions . Each step proceeded in 52% yield (averaged) and established four of the seven stereogenic centers .Physical And Chemical Properties Analysis
Enterocin is a highly oxygenated polyketide . It is stable under a wide range of pH and temperature .Future Directions
Enterococcus can produce enterocin, which are bacteriocins considered as ribosomal peptides that kill or inhibit the growth of other microorganisms . This has led to a growing interest in the research and development of preservation techniques, referred to as biopreservation . In this method, microorganisms that are known as lactic acid bacteria (LAB) and their antimicrobial substances are used to extend shelf life and maintain the nutritional value of foods . The current application of LAB, notably Enterococcus sp. in the biopreservation of meat and meat-based products was highlighted in a review . This report also includes information on the effects of enzymes, temperature, and pH on the stability of bacteriocin produced by Enterococcus sp .
properties
IUPAC Name |
(1S,2S,3S,6R,8R,9S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18?,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBBEXWJRAPJIZ-VKMWXFLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4C([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975078 | |
Record name | Enterocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vulgamycin | |
CAS RN |
59678-46-5 | |
Record name | Enterocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059678465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enterocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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